

# Methoxyfenozide: From Rational Design to Process Scale-Up[1]

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## Compound of Interest

Compound Name: Methoxyfenozide

CAS No.: 161050-58-4

Cat. No.: B1676416

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## Executive Summary

**Methoxyfenozide** (RH-2485) represents a pinnacle in the evolution of diacylhydrazine insecticides.[1] Developed by Rohm and Haas (now Corteva Agriscience), it functions as a non-steroidal ecdysone agonist. Unlike neurotoxic agents (e.g., pyrethroids, organophosphates), **Methoxyfenozide** acts as an endocrine disruptor specific to Lepidoptera, binding to the ecdysone receptor (EcR) with sub-nanomolar affinity (

nM). This guide details the structural optimization that led to its discovery, the industrial chemical synthesis, and the molecular mechanism driving its high selectivity.[1]

## Structure-Activity Relationship (SAR) Evolution

The discovery of **Methoxyfenozide** was not accidental but the result of rigorous optimization of the earlier lead, Tebufenozide (RH-5992).[1] The primary objective was to enhance binding affinity and metabolic stability while maintaining high selectivity for Lepidopteran pests.[1]

## The "B-Ring" Optimization

The core scaffold of this class is the

-tert-butyl-

-diacylhydrazine.[1]

- A-Ring (3,5-dimethylbenzoyl): Provides essential hydrophobic contacts within the receptor ligand-binding domain (LBD).
- Bridge (-tert-butyl): The bulky tert-butyl group forces the molecule into a non-planar conformation, critical for fitting into the L-shaped ecdysone binding pocket.[1]
- B-Ring (Optimization Zone): In Tebufenozide, the B-ring is 4-ethylbenzoyl.[1] Researchers found that substituting this with 3-methoxy-2-methylbenzoyl dramatically increased potency.
  - Steric Lock: The 2-methyl group restricts rotation, pre-organizing the molecule into the bioactive conformation.[1]
  - Electronic/H-Bonding: The 3-methoxy group acts as a hydrogen bond acceptor, interacting with specific residues (likely Tyr/Asn) deep within the EcR pocket, a feature absent in the ethyl analog.[1]

## SAR Visualization



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Figure 1: The rational evolution from Tebufenozide to **Methoxyfenozide** focusing on B-ring modifications.[1]

## Chemical Synthesis

The synthesis of **Methoxyfenozide** is a convergent process involving the coupling of two distinct benzoyl chlorides with a hydrazine core.[1] The industrial route prioritizes yield, purity, and the management of exothermic coupling reactions.[1]

## Retrosynthetic Analysis

The molecule is disconnected at the amide bonds flanking the hydrazine.[1]

- Fragment A: 3,5-Dimethylbenzoyl chloride.[1]
- Fragment B: 3-Methoxy-2-methylbenzoyl chloride.[1][2][3]
- Core:tert-Butylhydrazine.[1][4]

## Step-by-Step Protocol

### Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride (Fragment B)

This is the most critical intermediate, often synthesized from 3-methoxy-2-methylbenzoic acid.  
[1]

- Reagents: 3-Methoxy-2-methylbenzoic acid, Thionyl Chloride ( ), Toluene (solvent), DMF (catalyst).
- Reaction:  
[1]
- Protocol:
  - Charge reactor with 3-methoxy-2-methylbenzoic acid and toluene.[1][5]
  - Add catalytic DMF.[1]
  - Slowly dose  
while heating to 60-70°C.
  - Reflux until gas evolution ceases (approx. 3-4 hours).
  - Distill off excess  
and toluene to yield the crude acid chloride oil.[1]

### Step 2: Formation of the Hydrazone Intermediate

To ensure regioselectivity, the sterically hindered tert-butylhydrazine is usually acylated first or in a controlled sequence.[1] A common industrial approach forms the B-ring hydrazide first.[1]

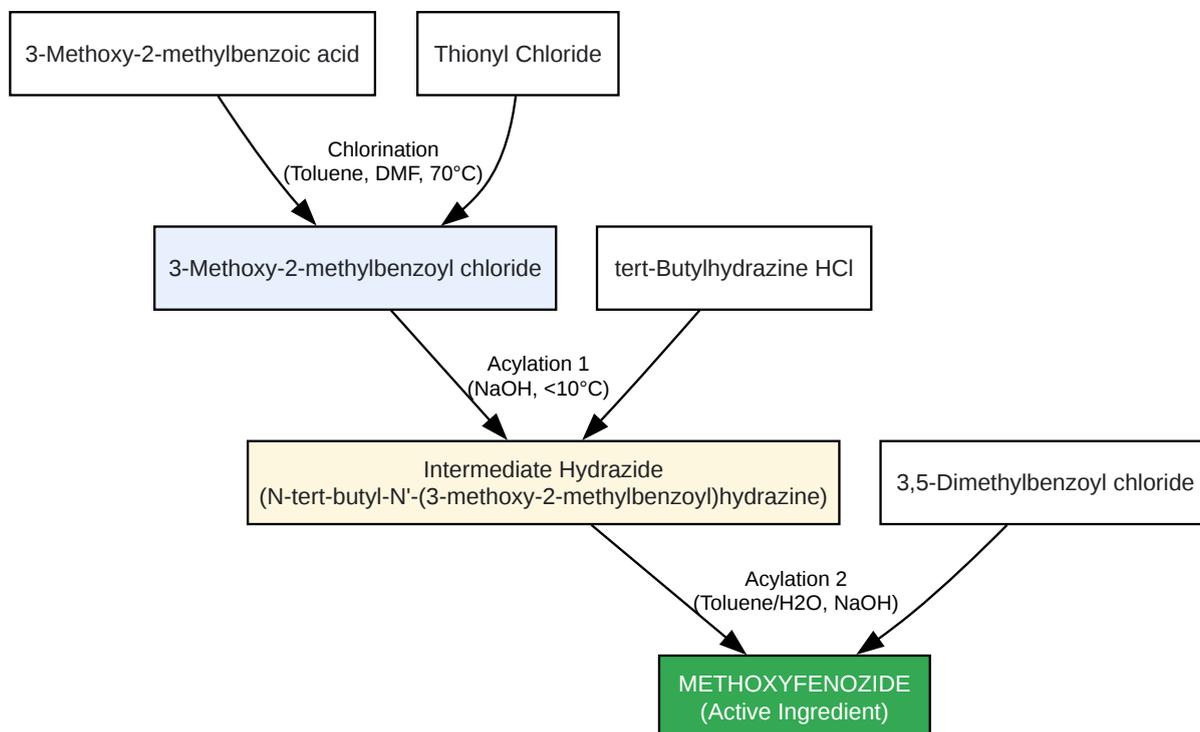
- Reagents: tert-Butylhydrazine hydrochloride, NaOH (aq), Toluene.
- Reaction:
- Critical Control: The reaction is highly exothermic.[1] Temperature must be maintained <10°C to prevent bis-acylation.[1]

### Step 3: Final Coupling (The "Condensation")

The intermediate hydrazide is coupled with the A-ring acid chloride.[1]

- Reagents: Intermediate from Step 2, 3,5-Dimethylbenzoyl chloride, Base (NaOH or Carbonate), Solvent (Toluene/Water biphasic system).
- Protocol:
  - Dissolve the hydrazide intermediate in toluene.[1]
  - Add aqueous NaOH (acting as an acid scavenger).[1]
  - Cool to 0-5°C.
  - Dropwise addition of 3,5-dimethylbenzoyl chloride.[1][5]
  - Agitate vigorously to ensure phase transfer.[1]
  - Workup: Separate phases. Wash organic layer with dilute HCl (remove unreacted amine) and water.[1]
  - Crystallization: Concentrate toluene and cool to precipitate **Methoxyfenozide**. Filter and dry.[1]

## Synthesis Workflow Diagram



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Figure 2: Convergent industrial synthesis pathway for **Methoxyfenozone**.<sup>[1]</sup>

## Mechanism of Action (MoA)

**Methoxyfenozone** is a MAC (Molting Accelerating Compound).<sup>[1]</sup> It bypasses the natural endocrine regulation of the insect.

- **Binding:** **Methoxyfenozone** enters the hemolymph and binds to the Ecdysone Receptor (EcR) complexed with Ultraspiracle protein (USP).<sup>[1][4][6]</sup>
- **Conformational Change:** Upon binding, it induces a conformational change in the EcR-LBD that mimics the binding of 20-hydroxyecdysone (20E).<sup>[1]</sup>
- **Gene Activation:** The complex recruits transcriptional co-activators, initiating the gene cascade responsible for molting.<sup>[1]</sup>

- Lethality: Unlike 20E, **Methoxyfenozide** is metabolically stable and does not clear from the receptor.[1][7] This causes hyperecdysionism—the insect attempts to molt prematurely.[1][8] The larva cannot shed its old cuticle (apolysis occurs, but ecdysis fails), leading to starvation and death.

## Selectivity Profile

Parameter	Methoxyfenozide Data	Implication
Target	Lepidoptera (Caterpillars)	Highly Specific
Binding Affinity ( )	0.5 nM (Plodia interpunctella)	~100x more potent than 20E
Mammalian Toxicity	LD50 > 5000 mg/kg (Rat)	Practically non-toxic
Non-Target Impact	Low (Bees, Predatory Mites)	Suitable for IPM

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